

The Pharmacological Landscape of Lupane Triterpenoids: A Technical Guide

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Compound of Interest

Compound Name: *Betulone*

Cat. No.: *B1248025*

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Introduction

Lupane-type pentacyclic triterpenoids, a class of natural products widely distributed in the plant kingdom, have garnered significant attention in recent years for their diverse and potent pharmacological properties. Compounds such as betulinic acid, lupeol, and betulin have demonstrated promising anticancer, anti-inflammatory, and antiviral activities in a multitude of preclinical studies. Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, make them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core pharmacological properties of lupane triterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the visualization of underlying molecular pathways to aid researchers and drug development professionals in this burgeoning field.

Anticancer Properties

Lupane triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. Betulinic acid, in particular, has been extensively studied for its selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.

Quantitative Efficacy: A Comparative Analysis

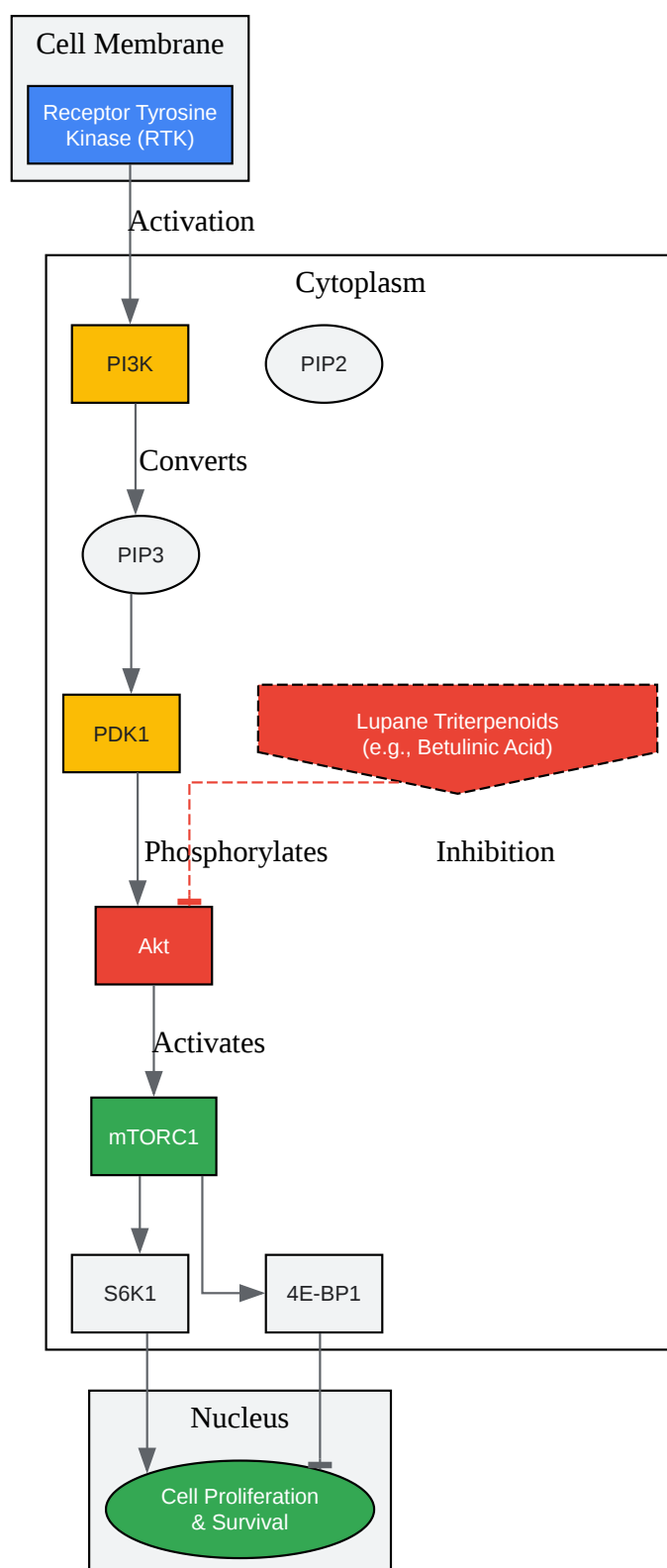
The cytotoxic activity of several lupane triterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC₅₀ values indicate higher potency.

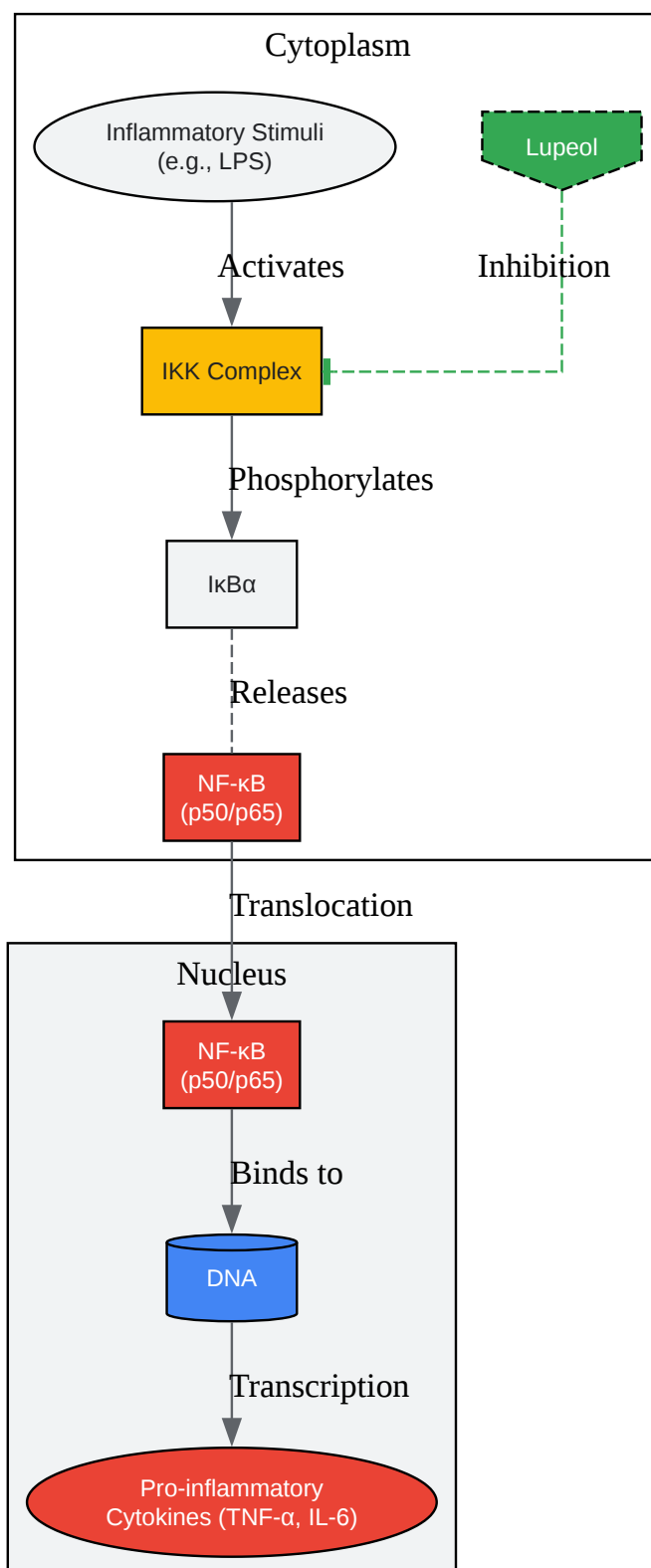
Lupane Triterpenoid	Cancer Cell Line	Cancer Type	IC50 (μM)	Reference
Betulinic Acid	A549	Lung Cancer	8.92 ± 1.68	[1]
H1650	Lung Cancer	7.25 ± 1.54	[1]	
MGC-803	Gastric Cancer	-	[1]	
257P	Gastric Cancer (drug-resistant)	2.01 - 6.16	[1]	
257RNOV	Gastric Cancer (drug-resistant)	2.01 - 6.16	[1]	
257RDB	Gastric Cancer (drug-resistant)	2.01 - 6.16		
Me665/2/21	Melanoma	~3.3		
Me665/2/60	Melanoma	~3.5		
A375	Melanoma	2.21		
SK-MEL28	Melanoma	15.94		
FM55M2	Melanoma	-		
FM55P	Melanoma	-		
Betulin	A549	Lung Cancer	20	
257P	Gastric Cancer (drug-resistant)	10.97 - 18.74		
257RNOV	Gastric Cancer (drug-resistant)	10.97 - 18.74		
257RDB	Gastric Cancer (drug-resistant)	10.97 - 18.74		
Lupeol	PTP1B (enzyme)	-	5.6	

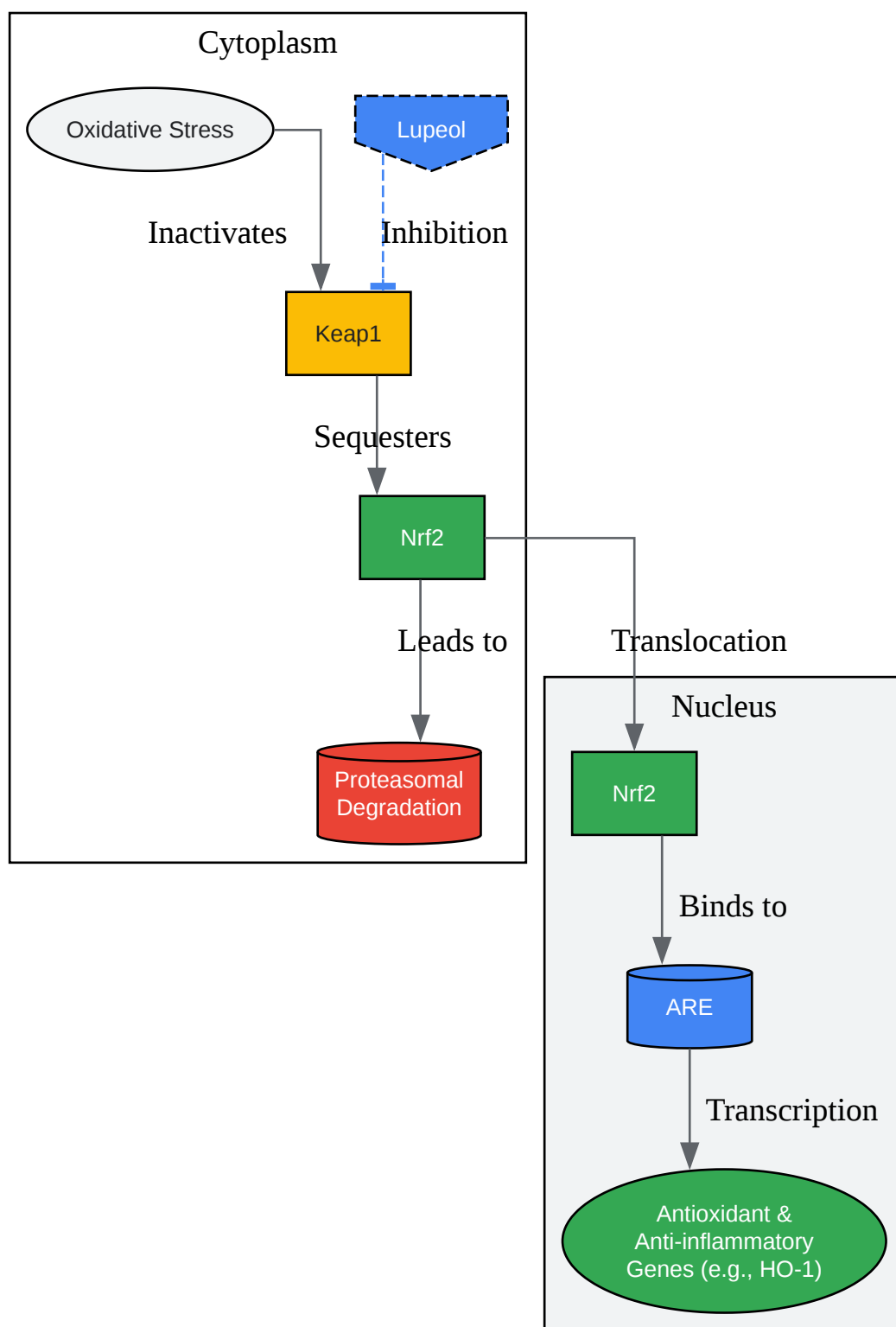
Key Signaling Pathways in Anticancer Activity

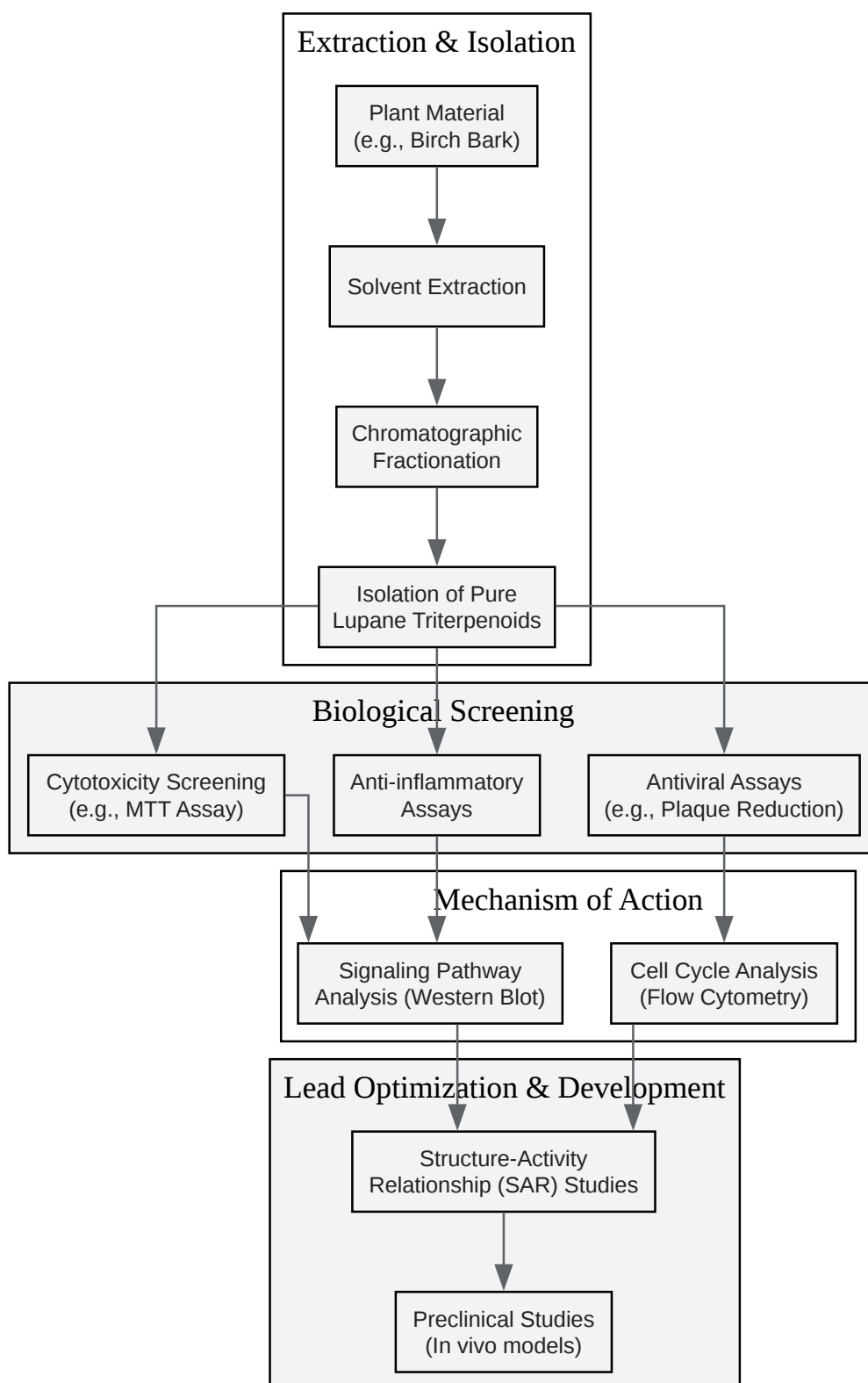
The anticancer activity of lupane triterpenoids is often mediated by their interaction with critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Lupane triterpenoids, such as betulinic acid, have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.









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References

- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
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